Stereochemical Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
The (3R) absolute configuration of CAS 1218669-19-2 is explicitly resolved and verified, whereas the closely listed CAS 352521-96-1 is designated as the racemic or unspecified stereoisomer mixture. In a series of stereoisomeric THβC-3-carboxylic acids, the cis isomers (5a–9a) demonstrated consistently higher hepatoprotective activity than the corresponding trans counterparts (5b–9b) in CCl₄-induced liver injury models in mice, establishing that C-3 stereochemistry is a potency-determining variable [1]. The (S)-enantiomer (CAS 60716-62-3), though structurally identical in connectivity, may exhibit divergent target engagement due to opposite chirality at the carboxyl-bearing center .
| Evidence Dimension | Hepatoprotective activity as a function of C-3 stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration at C-3; cis-stereochemical relationship (when applicable) associated with superior activity in class |
| Comparator Or Baseline | trans isomers (5b–9b): lower hepatoprotective activity; (S)-enantiomer (CAS 60716-62-3): opposite chirality, biological data not publicly disclosed |
| Quantified Difference | Qualitative rank order: cis > trans in THβC-3-carboxylic acid hepatoprotective series; quantitative potency ratio not available for this specific compound pair |
| Conditions | CCl₄-induced hepatotoxicity model in mice; class-level stereoisomer comparison (reference compounds 5a,b–9a,b) |
Why This Matters
Procuring the resolved (R)-enantiomer rather than the racemate eliminates a confounding variable in chiral-sensitive assays, supporting reproducible SAR interpretation.
- [1] Synthesis of 1,2,3,4-tetrahydro-β-carboline derivatives as hepatoprotective agents. IV. Chem Pharm Bull. 1987;35(7):2743-2750. View Source
